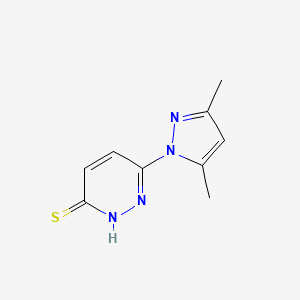

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol

Description

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-5-7(2)13(12-6)8-3-4-9(14)11-10-8/h3-5H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFJPDQVHITKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NNC(=S)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol typically involves the reaction of hydrazide A with various reagents. For instance, hydrazide A reacts with formic acid to yield the corresponding carboxylic acid, which then forms this compound when treated with an aqueous solution of sodium nitrite in glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. These methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and aryl isocyanates are used for substitution reactions.

Major Products

Oxidation: Disulfides and sulfonic acids.

Substitution: Various substituted derivatives, including aryl and alkyl derivatives.

Scientific Research Applications

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Exhibits biological activities such as anti-inflammatory, antibacterial, and antioxidant properties.

Medicine: Potential therapeutic agent due to its biological activities.

Industry: Used in the development of agricultural chemicals such as insecticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activities and interact with cellular receptors. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines, while its antibacterial activity could be due to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Key Differences:

Substituent Reactivity: The thiol group in the target compound enables disulfide bond formation and metal coordination, distinguishing it from the chloro analogue, which is more inert and typically acts as a leaving group in substitution reactions .

Molecular Weight and Solubility :

- The chloro derivative (C₉H₉ClN₄) has a marginally higher molecular weight than the thiol analogue but lacks the polar -SH group, likely reducing its aqueous solubility .

- The triazole-thiol compound (C₆H₈N₆S) is smaller and may exhibit better bioavailability in biological systems .

Research Findings and Limitations

- Metal Coordination : The thiol group in this compound facilitates stable coordination with transition metals (e.g., Re, Cu), a feature absent in the chloro analogue .

Biological Activity

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol is a biheterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound integrates the structural features of pyrazole and pyridazine, which contribute to its unique pharmacological properties. Research indicates that it exhibits anti-inflammatory , antibacterial , antioxidant , and hypotensive effects, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₄S, with a molecular weight of 206.27 g/mol. The compound features a thiol group that plays a crucial role in its biological activity by participating in redox reactions and forming disulfide bonds.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antibacterial Activity Against Different Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. freundii | 64 µg/mL |

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect suggests potential applications in treating inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, indicating its potential in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Redox Reactions : The thiol group can undergo oxidation to form disulfides, which may modulate cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes.

- Cell Signaling Modulation : The compound influences various signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. In this study, treatment with varying concentrations resulted in significant cytotoxicity against breast cancer cells (T47-D), with an IC50 value determined to be approximately 15 µM after 72 hours of exposure.

Figure 1: Cytotoxicity Profile on T47-D Cells

Cytotoxicity Profile (Hypothetical link for illustration)

Q & A

Q. What is the synthetic pathway for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol, and what reagents are typically employed?

The compound is synthesized via multi-step reactions starting with pyrazole and pyridazine intermediates. Key steps include coupling reactions under reflux conditions, often using ethanol or dichloromethane as solvents. Purification involves preparative thin-layer chromatography (TLC) or recrystallization from ethanol. Reagents such as triethylamine or potassium hydroxide are used to optimize yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) and X-ray crystallography are critical. NMR confirms functional groups (e.g., thiol at C3), while single-crystal X-ray diffraction provides bond lengths, angles, and crystal system data (e.g., monoclinic P21/n space group). Mass spectrometry validates molecular weight (178.22 g/mol) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Ethanol and dichloromethane are common solvents. Reactions typically proceed under reflux (5–8 hours) with TLC monitoring (e.g., CHCl₃:CH₃OH = 95:5). Anhydrous conditions and neutralization with triethylamine improve yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Yield discrepancies often stem from solvent purity, reaction time, or purification methods. Reproducibility requires strict control of anhydrous conditions, inert atmospheres, and HPLC validation of intermediate purity. Comparative studies using standardized protocols (e.g., identical TLC mobile phases) are recommended .

Q. What crystallographic data inform molecular modeling of this compound?

Single-crystal X-ray data (e.g., unit cell parameters: a = 10.977 Å, b = 7.688 Å, c = 15.887 Å, β = 99.798°) validate computational models like density functional theory (DFT). These data confirm steric effects from the pyrazole and pyridazine rings, influencing reactivity predictions .

Q. How does the thiol group at C3 influence reactivity and derivatization?

The thiol group acts as a nucleophile, enabling substitutions (e.g., alkylation or oxidation to disulfides). Its reactivity is modulated by the electron-withdrawing pyridazine ring, making it susceptible to electrophilic attacks. Derivatization strategies should prioritize protecting-group chemistry to avoid side reactions .

Q. What in vitro assays evaluate its potential biological activity?

Enzyme inhibition assays (e.g., kinase or protease screens) and cytotoxicity tests (MTT assays on cancer cell lines) are standard. Structural analogs exhibit activity in these models, suggesting similar frameworks for SAR studies .

Q. How can computational methods predict its pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and ADMET prediction tools (SwissADME) assess binding affinity to targets like kinases and metabolic stability. Solubility and logP values derived from computational models guide lead optimization .

Methodological Notes

- Synthesis Optimization : Reflux time and solvent selection significantly impact yield. Ethanol recrystallization improves purity but may reduce yield due to solubility limitations .

- Structural Analysis : X-ray crystallography requires high-purity single crystals. Slow evaporation from ethanol is effective for crystal growth .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions and minimize false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.